
(3-Phenylacetoxy)phenyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylacetoxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H20NO2Br. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its phenylacetoxy group attached to a phenyltrimethylammonium bromide structure, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylacetoxy)phenyltrimethylammonium bromide typically involves the reaction of phenyltrimethylammonium bromide with phenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The final product is then purified using standard industrial purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenylacetoxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Phenylacetoxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (3-Phenylacetoxy)phenyltrimethylammonium bromide involves its interaction with specific molecular targets and pathways. The phenylacetoxy group allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar applications in chemistry and biology.
Phenacyl bromide: Used as an intermediate in organic synthesis and has similar reactivity patterns.
Uniqueness
(3-Phenylacetoxy)phenyltrimethylammonium bromide is unique due to its specific structure, which combines the properties of phenylacetoxy and phenyltrimethylammonium bromide. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
64049-72-5 |
|---|---|
Molekularformel |
C17H20BrNO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
trimethyl-[3-(2-phenylacetyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c1-18(2,3)15-10-7-11-16(13-15)20-17(19)12-14-8-5-4-6-9-14;/h4-11,13H,12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JQVBVDFCXFLBPV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


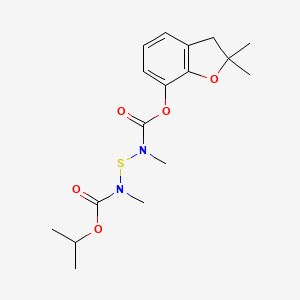
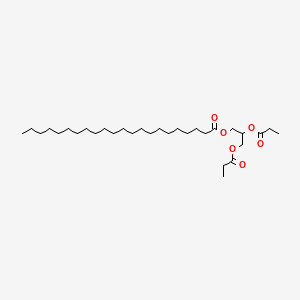
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
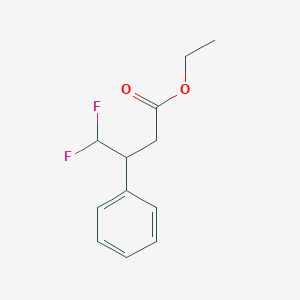

![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
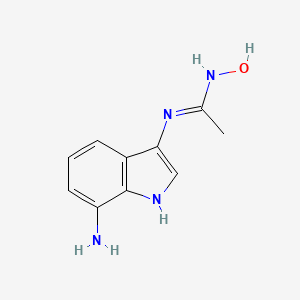
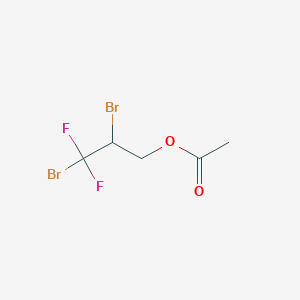
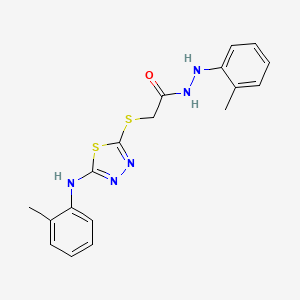
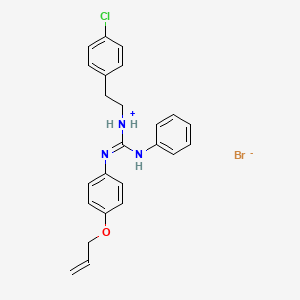
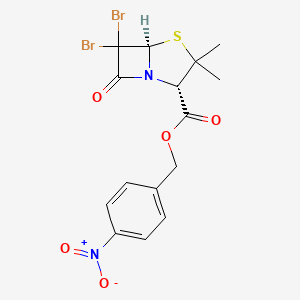
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)

![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
